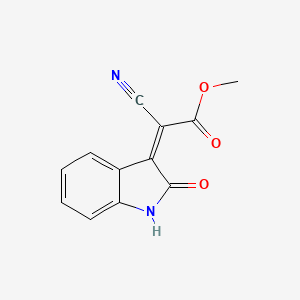

methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a chemical compound with a complex structure that includes an indole core

Vorbereitungsmethoden

The synthesis of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate typically involves the reaction of indole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of 2-oxoindoline with cyanoacetic acid methyl ester in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activities. These compounds are crucial for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Research indicates that indole derivatives, including this compound, possess various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. For instance, studies have shown that certain indole derivatives can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is a critical virulence factor in infections caused by Gram-negative bacteria .

Synthesis of Novel Heterocycles

The compound has been reported to facilitate the synthesis of novel heterocycles through reactions involving its electrophilic carbonyl and cyano groups. These reactions allow for the construction of complex molecular frameworks that are essential in drug discovery .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various indole derivatives synthesized from this compound. The results indicated that these derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of indole derivatives synthesized from this compound. The findings demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate can be compared with other indole derivatives such as:

- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its cyano group, contribute to its distinct reactivity and potential applications.

Biologische Aktivität

Methyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, also known as TIMTEC-BB SBB003300, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anti-proliferative effects against various tumor cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H8N2O3

- Molar Mass : 228.2 g/mol

- CAS Number : 265107-81-1

Biological Activity Overview

Recent studies have indicated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. The following table summarizes key findings from recent research:

The anti-cancer effects of this compound are primarily attributed to its ability to induce oxidative stress within the cells. The compound has been shown to:

- Increase Reactive Oxygen Species (ROS) : By inhibiting thioredoxin reductase (TrxR), it leads to elevated levels of ROS, which are critical in triggering apoptosis in cancer cells.

- Activate Apoptotic Pathways : The compound activates pro-apoptotic proteins such as Bax and cleaved-caspase 3, facilitating programmed cell death in sensitive tumor cells .

Structure-Activity Relationship (SAR)

Preliminary SAR studies have indicated that modifications to the double bond and ester group significantly impact the biological activity of the compound. For instance:

- Compounds with electron-withdrawing groups at specific positions on the indole ring tend to show enhanced anti-proliferative activity.

- The presence of cyano groups appears crucial for maintaining potency against various tumor cell lines .

Case Studies

A notable study involved the synthesis and evaluation of several analogs of this compound. Among these, compounds 8c and 11h were identified as particularly potent against HCT116 and MDA-MB-231 cell lines, demonstrating IC50 values below 5 µM. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Eigenschaften

IUPAC Name |

methyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPHENITJTVGB-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.